FIREMASTER BP-6

Übersicht

Beschreibung

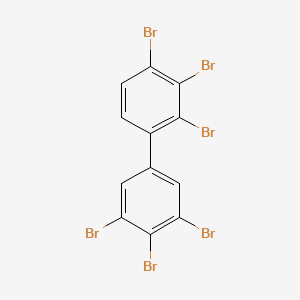

FireMaster BP-6 is a commercial polybrominated biphenyl preparation. It is a mixture of many different polybrominated biphenyl congeners, with significant constituents being 2,2’,4,4’,5,5’-hexabromobiphenyl and 2,2’,3,4,4’,5,5’-heptabromobiphenyl . This compound is primarily used as a flame retardant in various industrial applications.

Vorbereitungsmethoden

FireMaster BP-6 is synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst, typically iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions. Industrial production methods involve large-scale bromination reactors where the reaction is carefully monitored to achieve the desired degree of bromination .

Analyse Chemischer Reaktionen

FireMaster BP-6 undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of bromine atoms, resulting in the formation of less brominated biphenyls.

Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are hydroxylated biphenyls, debrominated biphenyls, and substituted biphenyls .

Wissenschaftliche Forschungsanwendungen

FireMaster BP-6 has been extensively studied for its effects on enzyme induction and metabolic pathways. It is known to be an effective inducer of diverse microsomal enzymes, including the aryl hydrocarbon hydroxylase system . This property makes it valuable in research related to enzyme induction and metabolic studies. Additionally, this compound has been used in toxicological studies to understand its impact on human health and the environment .

Wirkmechanismus

The mechanism of action of FireMaster BP-6 involves its interaction with the aryl hydrocarbon receptor, leading to the induction of the aryl hydrocarbon hydroxylase system. This interaction results in the activation of various metabolic pathways, leading to the formation of hydroxylated metabolites and macromolecular adducts . These metabolites are then detoxified and excreted from the body.

Vergleich Mit ähnlichen Verbindungen

FireMaster BP-6 is similar to other polybrominated biphenyls and polychlorinated biphenyls in terms of its chemical structure and properties. it is unique due to its specific composition of hexabromobiphenyl and heptabromobiphenyl congeners . Similar compounds include:

Polychlorinated biphenyls: These compounds contain chlorine instead of bromine and have similar flame retardant properties.

Polybrominated diphenyl ethers: These compounds are also used as flame retardants and have similar environmental and health impacts.

This compound stands out due to its specific brominated biphenyl composition, making it a unique flame retardant with distinct properties and applications.

Biologische Aktivität

Firemaster BP-6 is a complex mixture of polybrominated biphenyls (PBBs) that has been used primarily as a flame retardant. Its biological activity has been the subject of extensive research due to its toxicological implications and environmental persistence. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Composition and Properties

This compound is composed predominantly of brominated biphenyl compounds, including octabromobiphenyl, hexabromobiphenyl, and other congeners. The mixture's chemical structure contributes significantly to its biological effects, particularly in terms of enzyme induction and toxicity.

Absorption and Distribution

Research indicates that PBBs in this compound are rapidly absorbed from the gastrointestinal tract, with a tendency to distribute widely throughout body tissues, particularly in the liver and adipose tissues. Studies show that upon administration to rats, bromine concentrations in fat can increase significantly, indicating a high bioaccumulation potential .

Enzyme Induction

This compound is recognized for its potent ability to induce microsomal enzymes, which are critical for drug metabolism and detoxification processes. Notably, it induces enzymes such as aryl hydrocarbon hydroxylase (AHH) and other cytochrome P450 enzymes . This induction can lead to altered metabolism of co-administered drugs and chemicals, potentially affecting their efficacy and toxicity.

Table 1: Enzyme Induction by this compound

| Enzyme | Induction Level | Reference |

|---|---|---|

| Aryl Hydrocarbon Hydroxylase (AHH) | High | |

| Microsomal Enzymes (Liver) | Significant | |

| Mixed Enzyme Induction | Observed |

Neurobehavioral Effects

A study conducted on rats exposed to this compound demonstrated neurobehavioral toxicity, with significant alterations in behavior observed after chronic exposure. The changes included impaired motor coordination and cognitive deficits .

Carcinogenic Potential

In long-term studies, female rats fed diets containing this compound exhibited a reduced incidence of tumors when co-exposed to known carcinogens. This suggests that PBBs may modulate the activity of carcinogens through enzyme induction that converts these compounds into less harmful metabolites .

Table 2: Tumor Incidence in Rats

| Group | Tumor Incidence (%) | Control Group (%) | Reference |

|---|---|---|---|

| Diet with 50 ppm PBBs + 2-FAA | 20 | 40 | |

| Control (2-FAA only) | 40 | - |

Environmental Impact and Bioaccumulation

The environmental persistence of this compound is concerning due to its high bioaccumulation factor (BAF), which has been reported to exceed 10,000 in aquatic organisms . This raises alarms regarding its impact on wildlife and potential entry into the food chain.

Eigenschaften

IUPAC Name |

1,2,3-tribromo-4-(3,4,5-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEAPJVBSINMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC(=C(C(=C2)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860744 | |

| Record name | 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84303-47-9 | |

| Record name | 2,3,3',4,4',5'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084303479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DFM7VA843 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.